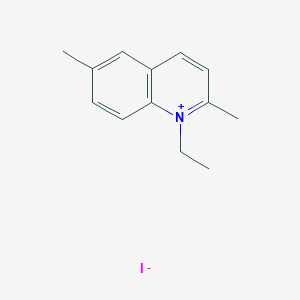
1-Ethyl-2,6-dimethylquinolinium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-2,6-dimethylquinolinium iodide, also known as EDQI, is a quinolinium-based compound that has gained significant attention in scientific research due to its unique properties. EDQI is a cationic dye that is soluble in water and has been used as a fluorescent probe for various biochemical and physiological studies.
Wirkmechanismus
The mechanism of action of 1-Ethyl-2,6-dimethylquinolinium iodide involves the binding of the cationic dye to negatively charged surfaces such as proteins, DNA, and RNA. The binding of 1-Ethyl-2,6-dimethylquinolinium iodide to these surfaces leads to a change in the fluorescence properties of the dye, which can be used to monitor the interaction.
Biochemische Und Physiologische Effekte
1-Ethyl-2,6-dimethylquinolinium iodide has been shown to have minimal toxicity and does not affect the viability of cells at low concentrations. However, at high concentrations, 1-Ethyl-2,6-dimethylquinolinium iodide can affect cell viability and lead to cell death. 1-Ethyl-2,6-dimethylquinolinium iodide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the nervous system. Additionally, 1-Ethyl-2,6-dimethylquinolinium iodide has been shown to have antibacterial and antifungal properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 1-Ethyl-2,6-dimethylquinolinium iodide is its high sensitivity, which allows for the detection of low concentrations of target molecules. Additionally, 1-Ethyl-2,6-dimethylquinolinium iodide is relatively easy to use and does not require complex instrumentation. However, one of the limitations of 1-Ethyl-2,6-dimethylquinolinium iodide is its limited selectivity, which can lead to false positive results. Additionally, 1-Ethyl-2,6-dimethylquinolinium iodide can be affected by environmental factors such as pH and temperature, which can affect the fluorescence properties of the dye.
Zukünftige Richtungen
There are several future directions for the use of 1-Ethyl-2,6-dimethylquinolinium iodide in scientific research. One potential direction is the development of new fluorescent probes based on 1-Ethyl-2,6-dimethylquinolinium iodide that have improved selectivity and sensitivity. Additionally, 1-Ethyl-2,6-dimethylquinolinium iodide can be used in the development of biosensors for the detection of various biomolecules. Finally, 1-Ethyl-2,6-dimethylquinolinium iodide can be used in the development of new antibacterial and antifungal agents.
Synthesemethoden
The synthesis of 1-Ethyl-2,6-dimethylquinolinium iodide involves the reaction of 2,6-dimethylquinoline with ethyl iodide in the presence of a base such as potassium carbonate. The reaction leads to the formation of 1-Ethyl-2,6-dimethylquinolinium iodide as a yellowish-green powder, which is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-2,6-dimethylquinolinium iodide has been widely used as a fluorescent probe for various biological studies. It has been used to study the interaction of small molecules with proteins, DNA, and RNA. 1-Ethyl-2,6-dimethylquinolinium iodide is also used to study the binding of drugs to proteins and to monitor enzyme activity. Additionally, 1-Ethyl-2,6-dimethylquinolinium iodide has been used as a staining agent for the detection of bacteria and fungi.
Eigenschaften
CAS-Nummer |
606-93-9 |
|---|---|
Produktname |
1-Ethyl-2,6-dimethylquinolinium iodide |
Molekularformel |
C13H16IN |
Molekulargewicht |
313.18 g/mol |
IUPAC-Name |
1-ethyl-2,6-dimethylquinolin-1-ium;iodide |
InChI |
InChI=1S/C13H16N.HI/c1-4-14-11(3)6-7-12-9-10(2)5-8-13(12)14;/h5-9H,4H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
GXVMUJRYBJJHTP-UHFFFAOYSA-M |
SMILES |
CC[N+]1=C(C=CC2=C1C=CC(=C2)C)C.[I-] |
Kanonische SMILES |
CC[N+]1=C(C=CC2=C1C=CC(=C2)C)C.[I-] |
Andere CAS-Nummern |
606-93-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



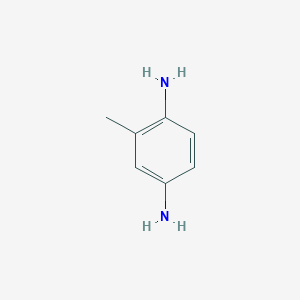

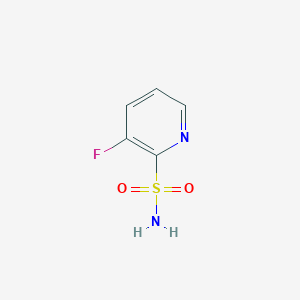
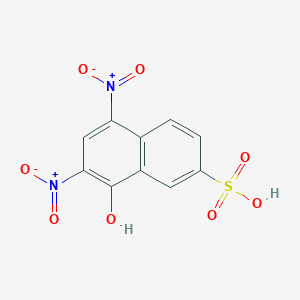
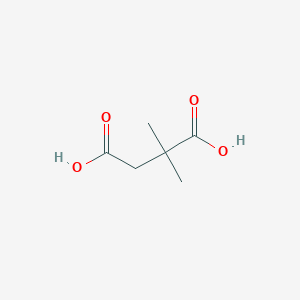
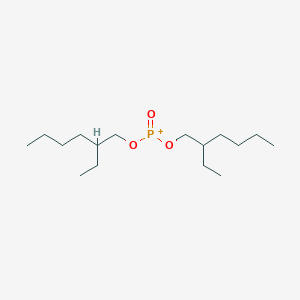

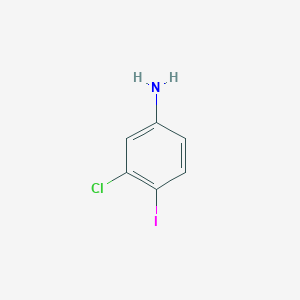
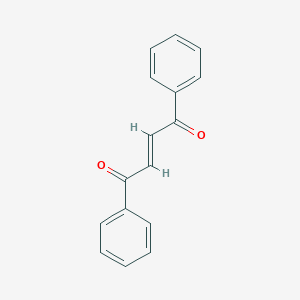
![[1,1'-Biphenyl]-4-sulfonic acid](/img/structure/B146851.png)
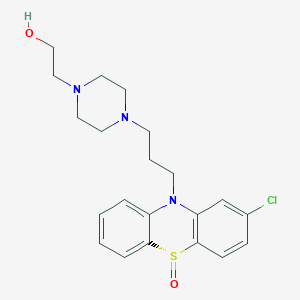

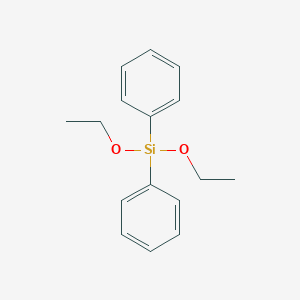
![1-[2-(Methylsulfanylmethyl)phenyl]ethanol](/img/structure/B146856.png)